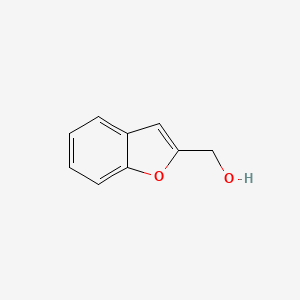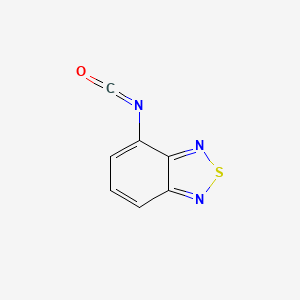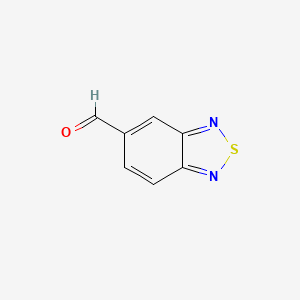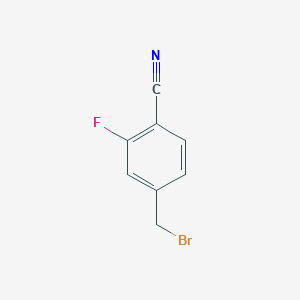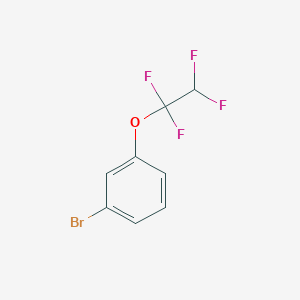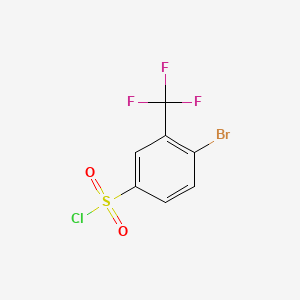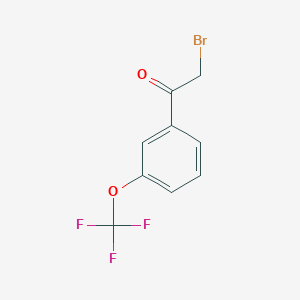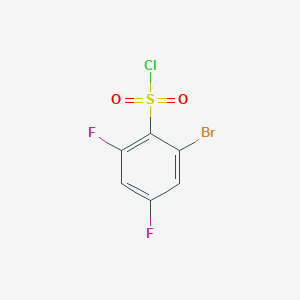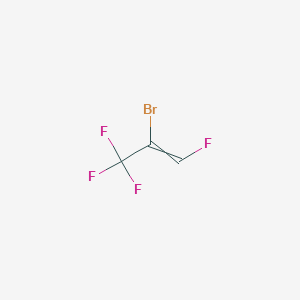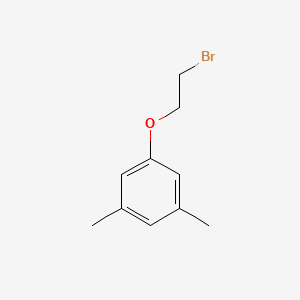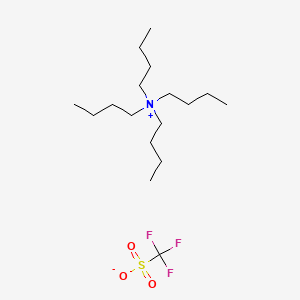
四丁基铵三氟甲磺酸盐
描述
四丁基铵三氟甲磺酸盐,也称为四丁基铵三氟甲磺酸酯,是一种化学化合物,其分子式为 (CH3CH2CH2CH2)4N(CF3SO3)。它是一种白色结晶固体,高度溶于有机溶剂。 由于其独特的性质,该化合物广泛应用于各种化学反应和工业应用中 .
科学研究应用
四丁基铵三氟甲磺酸盐具有广泛的科学研究应用,包括:
化学: 它用作各种有机合成反应中的催化剂.
生物学: 它被用于研究酶机制和蛋白质相互作用.
医学: 它被用于开发药物化合物和药物递送系统.
工业: 它被用于生产特种化学品和材料.
作用机理
四丁基铵三氟甲磺酸盐的作用机理涉及其作为相转移催化剂的能力。它促进反应物在不同相之间的转移,从而提高反应速率。 该化合物与酶和蛋白质等分子靶标相互作用,影响其活性及其功能 .
作用机制
Target of Action
Tetrabutylammonium trifluoromethanesulfonate is primarily used as a reagent in various chemical reactions . It does not have a specific biological target, as it is not typically used in biological systems. Instead, it interacts with other chemical compounds to facilitate reactions.
Mode of Action
The compound acts as a phase-transfer catalyst, facilitating the migration of a reactant from one phase into another phase where reaction can take place . It is also used as a precursor in the formation of metallohosts for the controlled release and uptake of guests .
Biochemical Pathways
It plays a crucial role in the electrochemical reduction of co2 in ionic liquid/organic solvent mixtures .
Result of Action
The primary result of Tetrabutylammonium trifluoromethanesulfonate’s action is the facilitation of chemical reactions. For example, it has been used in the study of the controlled release and uptake of guests in metallohosts . It also plays a role in the electrochemical reduction of CO2 .
Action Environment
The efficacy and stability of Tetrabutylammonium trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in an inert atmosphere at room temperature . The compound’s effectiveness as a reagent can also be affected by the presence of other chemicals, the temperature, and the pH of the solution.
生化分析
Biochemical Properties
Tetrabutylammonium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the activation of thioglycosides and in the electrochemical reduction of CO2 in ionic liquid/organic solvent mixtures . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.
Cellular Effects
Tetrabutylammonium trifluoromethanesulfonate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the controlled release and uptake of guests in metallohosts . These effects are crucial for understanding how this compound can be utilized in drug delivery systems and other biomedical applications.
Molecular Mechanism
The molecular mechanism of tetrabutylammonium trifluoromethanesulfonate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the formation of deep eutectic solvents and participates in various electrochemical studies . These interactions are essential for its role in facilitating biochemical reactions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylammonium trifluoromethanesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, making it suitable for prolonged use in in vitro and in vivo experiments . Understanding these temporal effects is vital for optimizing its application in research and industry.
Dosage Effects in Animal Models
The effects of tetrabutylammonium trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research on its dosage effects is essential for determining safe and effective concentrations for use in various applications . These studies help establish guidelines for its use in biomedical research and potential therapeutic applications.
Metabolic Pathways
Tetrabutylammonium trifluoromethanesulfonate is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, which are crucial for understanding its role in cellular metabolism . These interactions provide insights into how the compound can be used to modulate metabolic processes and develop new therapeutic strategies.
Transport and Distribution
The transport and distribution of tetrabutylammonium trifluoromethanesulfonate within cells and tissues are influenced by various transporters and binding proteins. Its localization and accumulation are critical for its activity and function . Understanding these aspects is essential for optimizing its delivery and efficacy in biomedical applications.
Subcellular Localization
Tetrabutylammonium trifluoromethanesulfonate’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . These insights are crucial for developing targeted delivery systems and enhancing its therapeutic potential.
准备方法
合成路线和反应条件
四丁基铵三氟甲磺酸盐可以通过四丁基氢氧化铵与三氟甲磺酸反应合成。该反应通常在乙腈或甲醇等有机溶剂中进行。 然后通过重结晶纯化所得产物 .
工业生产方法
在工业环境中,四丁基铵三氟甲磺酸盐的生产涉及类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的产率和纯度高。 然后将化合物包装和分发到各种应用中 .
化学反应分析
反应类型
四丁基铵三氟甲磺酸盐经历了几种类型的化学反应,包括:
缩合反应: 它在醇和羧酸的缩合反应中充当催化剂.
取代反应: 它用于芳香族化合物与磺酰氯的取代反应.
裂解反应: 它促进烷烃的裂解.
烷基化反应: 它参与烯烃的烷基化.
异构化反应: 它催化烷烃的异构化.
转烷基化反应: 它用于芳烃的转烷基化.
转溴化反应: 它参与转溴化和其他傅克反应.
常见试剂和条件
这些反应中使用的常见试剂包括醇、羧酸、磺酰氯、烷烃、烯烃和芳香族化合物。 这些反应通常在受控的温度和压力条件下进行,以确保最佳结果 .
形成的主要产物
相似化合物的比较
类似化合物
- 四丁基铵四氟硼酸盐
- 四丁基铵六氟磷酸盐
- 四丁基铵高氯酸盐
- 四乙基铵对甲苯磺酸盐
独特性
四丁基铵三氟甲磺酸盐的独特之处在于其在有机溶剂中的高溶解度及其在各种化学反应中充当通用催化剂的能力。 与其他类似化合物相比,其三氟甲磺酸根阴离子提供了稳定性并增强了其反应性 .
属性
IUPAC Name |
tetrabutylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQKNVVBBIPBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium trifluoromethanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19833 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35895-70-6 | |
| Record name | Tetrabutylammonium trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


